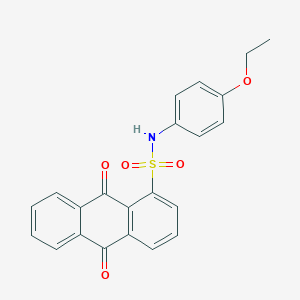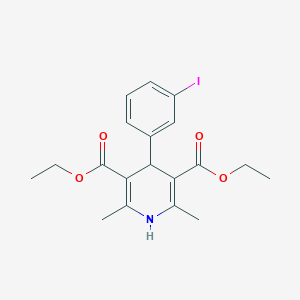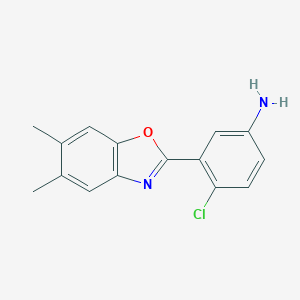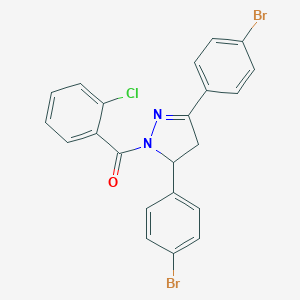
N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dihydroanthracene core, and a sulfonamide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves multiple steps, starting with the preparation of the anthracene core. One common method involves the reaction of 9,10-anthraquinone with an appropriate sulfonamide derivative under controlled conditions. The ethoxyphenyl group can be introduced through a subsequent substitution reaction, often using ethyl iodide and a suitable base such as potassium carbonate in a solvent like 2-butanone .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the anthracene core.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidative deprotection, and various bases and solvents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative deprotection can yield dearylated products, while substitution reactions can introduce new functional groups to the ethoxyphenyl moiety .
Scientific Research Applications
N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The anthracene core can intercalate with DNA, affecting its replication and transcription processes. These interactions contribute to the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with similar structural features but different biological activities.
Uniqueness
N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of an ethoxyphenyl group, a dihydroanthracene core, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H17NO5S |
|---|---|
Molecular Weight |
407.4g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C22H17NO5S/c1-2-28-15-12-10-14(11-13-15)23-29(26,27)19-9-5-8-18-20(19)22(25)17-7-4-3-6-16(17)21(18)24/h3-13,23H,2H2,1H3 |
InChI Key |
AMCIQYRFIPRTKL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-ethylanilino)methylene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408959.png)
![4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408960.png)
![N-{1-[(isobutylamino)carbonyl]-2-methylbutyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408961.png)
![ethyl 2-[(4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B408962.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B408964.png)
![4-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-chlorophenyl)-4-oxobutanamide](/img/structure/B408965.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B408967.png)
![5-[2-(2-Hydroxy-2,2-diphenylacetyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B408969.png)
![2-chloro-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408971.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]pyrazol-3-one](/img/structure/B408972.png)

![{2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B408975.png)

